Neocarrabiose

概要

説明

Neocarrabiose is a disaccharide derived from the enzymatic degradation of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two galactose units, one of which is typically sulfated

準備方法

Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) linkages in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .

Industrial Production Methods: Industrial production of this compound involves the cultivation of marine bacteria that produce carrageenases. The bacteria are grown under controlled conditions, and the enzymes are harvested and purified. The purified enzymes are then used to hydrolyze carrageenan, yielding this compound .

化学反応の分析

Types of Reactions: Neocarrabiose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding aldonic acids.

Reduction: Reduction of this compound yields sugar alcohols.

Substitution: Sulfate groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as sulfuric acid and chlorosulfonic acid are used for introducing sulfate groups.

Major Products Formed:

Oxidation: Aldonic acids.

Reduction: Sugar alcohols.

Substitution: Various sulfated derivatives.

科学的研究の応用

Chemical Research Applications

Model Compound for Enzymatic Studies

Neocarrabiose serves as a model compound for studying the enzymatic degradation of polysaccharides. It is particularly useful in understanding how carrageenases—enzymes produced by certain marine bacteria—hydrolyze polysaccharides like carrageenan into oligosaccharides. The study of this compound allows researchers to elucidate the mechanisms of action of these enzymes, which cleave the β-(1–4) linkages in carrageenan .

Chemical Reactions

this compound undergoes various chemical transformations:

- Oxidation : Produces corresponding aldonic acids.

- Reduction : Yields sugar alcohols.

- Substitution : Sulfate groups can be replaced with other functional groups under specific conditions.

Biological Applications

Cell Signaling and Interaction with Proteins

In biological studies, this compound is investigated for its role in cell signaling pathways and interactions with proteins. Its unique structure allows it to engage with various cellular receptors, influencing processes such as gene expression and cellular metabolism.

Substrate for Marine Bacteria

this compound acts as a substrate for marine bacteria that produce carrageenases, enabling these microorganisms to utilize carrageenan as a carbon source. This interaction promotes bacterial growth and proliferation, which is essential for marine ecosystems .

Medical Applications

Antiviral and Anticoagulant Potential

Research has explored the potential of this compound as an antiviral agent due to its ability to inhibit viral replication. Additionally, its anticoagulant properties make it a candidate for therapeutic applications in preventing blood clots .

Industrial Applications

Bioethanol Production

this compound is utilized in the production of bioethanol from marine biomass, contributing to sustainable energy solutions. Its enzymatic degradation facilitates the conversion of polysaccharides into fermentable sugars .

Food Industry Stabilizer

In the food industry, this compound functions as a stabilizer in various products, enhancing texture and shelf-life. Its properties are particularly beneficial in dairy products and sauces .

Comparison with Related Compounds

| Compound | Source | Unique Features |

|---|---|---|

| Neoagarobiose | Agarose (marine) | Derived from another marine polysaccharide |

| Neolaminaribiose | Laminarin (brown algae) | Utilized in similar enzymatic studies |

| Neoporphyranobiose | Porphyran (red algae) | Different sulfation pattern affecting properties |

This compound is unique due to its specific sulfation pattern derived from carrageenan, which imparts distinctive physicochemical properties compared to other oligosaccharides like neoagarobiose and neolaminaribiose.

Case Study 1: Enzymatic Degradation

A study demonstrated that this compound is a product of the enzymatic degradation of κ-carrageenan by specific bacterial strains. Using techniques such as thin-layer chromatography (TLC) and mass spectrometry, researchers confirmed the presence of this compound among other oligosaccharides produced during degradation processes .

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of this compound found that it exhibited significant inhibition of viral replication in vitro. This study highlights its potential therapeutic applications in treating viral infections .

作用機序

Neocarrabiose exerts its effects through various mechanisms:

Molecular Targets: It interacts with specific enzymes and proteins, modulating their activity.

Pathways Involved: this compound influences metabolic pathways related to carbohydrate metabolism and cell signaling.

類似化合物との比較

Neoagarobiose: Derived from agarose, another marine polysaccharide.

Neolaminaribiose: Obtained from laminarin, a polysaccharide found in brown algae.

Neoporphyranobiose: Produced from porphyran, a polysaccharide in red algae.

Uniqueness of Neocarrabiose: this compound is unique due to its specific sulfation pattern and its origin from carrageenan. This distinct structure imparts unique physicochemical properties, making it valuable for various applications .

生物活性

Neocarrabiose is a disaccharide derived from carrageenan, a polysaccharide obtained from red algae. Its biological activity has garnered interest due to its potential applications in various fields, including nutrition, pharmaceuticals, and biotechnology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Structure and Composition

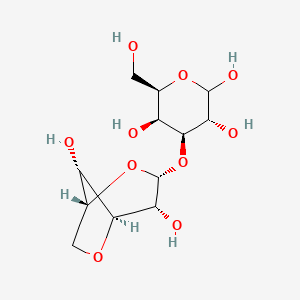

This compound consists of two sugar units: a 3,6-anhydro-α-D-galactose (An) and a β-D-galactose-4-sulfate (G4S). The structural formula can be represented as follows:

This unique structure contributes to its functional properties and interactions within biological systems.

2. Enzymatic Activity and Metabolism

Research has shown that this compound can be metabolized by specific enzymes produced by marine bacteria capable of degrading carrageenan. For instance, the enzyme GH167 is known to release this compound from larger polysaccharides through hydrolysis of the β-1,4-glycosidic linkage at the non-reducing end of neocarrageenan oligosaccharides (NβCOSs) .

Table 1: Enzymes Involved in this compound Metabolism

| Enzyme Type | Enzyme Name | Function |

|---|---|---|

| Endo-acting | GH16A/C | Hydrolyzes κ-carrageenan into NκCOSs |

| Exo-acting | GH167 | Releases this compound from NβCOSs |

| Sulfatase | S1_19 | Removes sulfate groups from oligosaccharides |

3. Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Prebiotic Effects : this compound can stimulate the growth of beneficial gut microbiota, enhancing gut health and potentially improving immune responses .

- Antioxidant Properties : Some studies suggest that this compound has antioxidant effects, which may help in reducing oxidative stress in cells .

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties against certain pathogens, making it a candidate for food preservation and health supplements .

4. Case Studies

Several case studies have explored the applications and effects of this compound:

- Case Study 1 : A study conducted on the effects of this compound on gut microbiota showed significant increases in beneficial bacteria such as Lactobacillus and Bifidobacterium when administered to subjects over a four-week period .

- Case Study 2 : An investigation into the antioxidant capacity of this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) in vitro, suggesting its potential use as a natural antioxidant .

5. Research Findings

Recent research highlights the importance of understanding the structure-function relationship of this compound:

- A study analyzing the degradation products of κ-carrageenan revealed that this compound is one of the primary components resulting from enzymatic hydrolysis, emphasizing its role in carrageenan metabolism .

- The characterization of this compound through mass spectrometry has provided insights into its structural features and potential interactions with other biomolecules .

特性

IUPAC Name |

(3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMBOBQNPBCYER-YCSXVPLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](OC([C@@H]3O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。